InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
.
1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula CHBr. The structure features a benzene ring with two bromoethyl substituents located at the 1 and 4 positions. This compound is recognized for its significant chemical properties, which make it useful in various scientific and industrial applications, including organic synthesis and pharmaceutical development.
1,4-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,4-diethylbenzene. The reaction typically involves adding bromine to the ethyl groups in the presence of a catalyst such as iron(III) bromide. This method allows for controlled synthesis under optimized conditions to yield high-purity products .
This compound falls under the category of aryl bromides, which are characterized by the presence of bromine atoms attached to an aromatic ring. It is specifically classified as a dihalogenated aromatic hydrocarbon, indicating that it contains two halogen substituents (bromine) on the benzene ring.
The primary method for synthesizing 1,4-bis(2-bromoethyl)benzene involves the bromination of 1,4-diethylbenzene. The reaction can be summarized as follows:
The molecular structure of 1,4-bis(2-bromoethyl)benzene consists of:
1,4-Bis(2-bromoethyl)benzene undergoes several types of chemical reactions:
The mechanism of action for 1,4-bis(2-bromoethyl)benzene primarily involves its reactivity due to the presence of bromoethyl groups. These groups are prone to nucleophilic attack due to the polar nature of the carbon-bromine bond:
1,4-Bis(2-bromoethyl)benzene has diverse applications across various fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4